molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B177532
CAS No.: 19271-19-3
M. Wt: 221.18 g/mol
InChI Key: BESDSRIEDPEFRN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 19271-19-3) is a fluorinated quinoline derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical synthon and key precursor in the synthesis of complex molecules. Its core structure is part of a class of compounds investigated for their antibacterial properties, as substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their derivatives are known for inhibiting bacterial DNA gyrase . Researchers utilize this methyl ester in the development of new pharmacologically active agents, leveraging the fluorine atom and the ester moiety for further functionalization and structure-activity relationship (SAR) studies. The compound has a molecular formula of C11H8FNO3 and a molecular weight of 221.19 . It is essential to handle this material with care; it carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For product stability, it must be stored sealed in a dry environment, and kept in a dark place at 2-8°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDSRIEDPEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464396
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19271-19-3
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

A widely adopted method involves the condensation of fluorinated anthranilic acid derivatives with β-keto esters. For example, 6-fluoroanthranilic acid reacts with dimethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) to form an intermediate β-ketoamide. Subsequent cyclization via acid catalysis (e.g., concentrated sulfuric acid) yields the quinoline core.

Key Steps:

  • Condensation:
    6-Fluoroanthranilic acid+Dimethyl oxalateNaOMe, MeOHβ-Ketoamide intermediate\text{6-Fluoroanthranilic acid} + \text{Dimethyl oxalate} \xrightarrow{\text{NaOMe, MeOH}} \text{β-Ketoamide intermediate}

  • Cyclization:
    β-KetoamideH2SO4,ΔMethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate\text{β-Ketoamide} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate}

Optimization:

  • Solvent Choice: Methanol or ethanol improves solubility of intermediates, achieving yields up to 76%.

  • Temperature: Cyclization at 80–100°C minimizes side reactions like decarboxylation.

Halogen Exchange in Preformed Quinolines

An alternative route modifies existing quinoline derivatives via halogen exchange. For instance, methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C.

Reaction Scheme:
Methyl 6-chloro-quinoline carboxylate+KFDMF, 150°CMethyl 6-fluoro-quinoline carboxylate\text{Methyl 6-chloro-quinoline carboxylate} + \text{KF} \xrightarrow{\text{DMF, 150°C}} \text{Methyl 6-fluoro-quinoline carboxylate}

Challenges:

  • Regioselectivity: Competing substitutions at other positions require careful control of stoichiometry (KF:substrate = 2:1).

  • Byproducts: Hydrolysis of the methyl ester is mitigated by anhydrous conditions.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction efficiency. A mixture of 6-fluoroanthranilic acid and dimethyl oxalate in methanol is pumped through a heated reactor (90°C, residence time = 30 min), followed by inline acidification for cyclization.

Advantages:

  • Yield Improvement: 82% yield compared to 68% in batch processes.

  • Scalability: Throughput of 1.2 kg/hr demonstrated in pilot studies.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored. Equimolar amounts of 6-fluoroanthranilic acid and dimethyl oxalate are milled with catalytic p-toluenesulfonic acid (PTSA) for 2 hours, achieving 70% yield.

Environmental Impact:

  • Waste Reduction: Eliminates solvent use, reducing E-factor by 85%.

Reaction Optimization and Critical Parameters

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
NaOMeMeOH8076
PTSASolvent-free25 (ball milling)70
H2SO4Toluene10068

Insights:

  • Base Catalysis: Sodium methoxide outperforms weaker bases like K2CO3 due to enhanced deprotonation of the anthranilic acid.

  • Acid Strength: Concentrated H2SO4 provides superior cyclization rates but risks ester hydrolysis.

Temperature and Time Effects

StepTemperature (°C)Time (h)Yield (%)
Condensation80476
Cyclization100282

Trade-offs:

  • Prolonged cyclization (>3 hours) decreases yield due to decomposition.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted anthranilic acid (Rf = 0.3 vs. 0.6 for product).

  • Recrystallization: Methanol/water (7:3) affords crystals with >99% purity (melting point: 198–200°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.2 Hz, 1H, H-5), 7.89 (s, 1H, H-3), 3.93 (s, 3H, OCH3).

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (quinolone C=O) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has the molecular formula C11H8FNO3C_{11}H_{8}FNO_{3} and a molecular weight of approximately 221.18 g/mol. The compound features a fluorine atom at the 6-position and a carboxylate group at the 2-position, which contribute to its unique chemical properties and enhance its biological activity.

Medicinal Chemistry

This compound is primarily studied for its potential as an antibacterial agent . Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and transcription in bacteria. This inhibition can lead to cell death, making it a candidate for developing new antibacterial drugs, especially against resistant strains.

Synthesis of Pharmaceutical Compounds

The compound serves as a crucial building block in synthesizing more complex quinolone derivatives. Its structural characteristics allow it to be modified through various chemical reactions, enhancing its pharmacological properties .

Common Reactions:

  • Oxidation: Converts to quinoline N-oxides.
  • Reduction: Transforms the carbonyl group into a hydroxyl group.
  • Substitution: The fluorine atom can be replaced with other nucleophiles.

Agrochemicals

In addition to its medicinal applications, this compound is utilized in the synthesis of various agrochemicals , contributing to agricultural practices by enhancing crop protection strategies against pathogens.

Antibacterial Activity Evaluation

A study published in "Bioorganic & Medicinal Chemistry" highlighted the synthesis and evaluation of several fluoroquinolone derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has shown that modifications at various positions on the quinolone structure can lead to enhanced biological activity. For instance, substituting different groups at the 7-position has been linked to improved efficacy against specific bacterial strains .

Data Table: Comparison of Similar Compounds

Compound NameStructural SimilaritiesUnique Features
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylateSimilar quinoline backboneContains bromine instead of hydrogen at the 8-position
Methyl 7-chloroquinoline-2-carboxylateQuinoline coreLacks the keto group at position 4
Methyl 5-nitroquinoline-2-carboxylateQuinoline structureContains a nitro group instead of fluorine

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Ethyl 6-Fluoro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

  • Structural Difference : Ethyl ester substituent at position 2 instead of methyl.
  • Synthesis & Safety: Synthesized using iodoethane (vs. methyl acetylenedicarboxylate for the methyl ester).
  • Biological Relevance: Similar to the methyl ester, it is a precursor for quinolone antibiotics but lacks direct activity data.

Methyl 6-Chloro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

  • Structural Difference : Chlorine substituent at position 6 instead of fluorine.
  • Properties : Molecular weight 237.64 g/mol, with hazard warnings (H302, H315, H319, H335) for health risks .
  • Activity : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce DNA gyrase binding affinity but improve lipophilicity.

Methyl 6-Bromo-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

  • Structural Difference : Bromine at position 4.
  • Impact : Bromine’s size and polarizability could enhance binding to hydrophobic enzyme pockets but may reduce solubility .

Position 7 Modifications

  • Amino-Substituted Derivatives: Compounds like 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit potent activity against methicillin-resistant Staphylococcus aureus (MIC: 0.25–4 μg/mL) but weak Gram-negative activity. The amino group’s lone pair may hinder hydrogen bonding with DNA gyrase in Gram-negative strains .

Hybrid Compounds

  • 1,1-Dialkylpiperazinium Derivatives: Combining the quinolone core with quaternary ammonium groups (e.g., 1,1-dialkylpiperazinium) introduces dual mechanisms: DNA gyrase inhibition and membrane destabilization. Such hybrids show promise against drug-resistant bacteria .

Physicochemical and Pharmacokinetic Properties

Property Methyl 6-Fluoro-2-Carboxylate Ethyl 6-Fluoro-2-Carboxylate Methyl 6-Chloro-2-Carboxylate
Molecular Weight (g/mol) 235.19 249.22 237.64
LogP (Predicted) ~1.8 ~2.1 ~2.3
Solubility Moderate in DMSO Similar to methyl ester Lower due to Cl hydrophobicity
Synthetic Yield 87% (reported) 61% (reported) Not explicitly reported

    Biological Activity

    Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (MF-DQ) is a synthetic organic compound belonging to the quinoline family, characterized by a unique bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₈FNO₃, and it has garnered attention for its potential biological activities, particularly in the realm of antimicrobial agents. This article delves into the biological activity of MF-DQ, summarizing current research findings, synthesis methods, and potential therapeutic applications.

    Case Study: Related Compounds

    Research on similar compounds within the quinoline family provides insight into the potential activity of MF-DQ. For instance, a study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 1 to 25 µg/mL for different bacterial strains . Such findings suggest that MF-DQ could exhibit comparable antibacterial efficacy.

    Structure-Activity Relationship (SAR)

    The presence of a fluorine atom at the 6-position and a carboxylate group at the 2-position are critical for the biological activity of quinolone derivatives. These structural features enhance lipophilicity and facilitate interaction with bacterial enzymes.

    Compound Name Structure Similarities Unique Features
    Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylateSimilar quinoline backboneContains bromine instead of hydrogen at the 8-position
    Methyl 7-chloroquinoline-2-carboxylateQuinoline coreLacks the keto group at position 4
    Methyl 5-nitroquinoline-2-carboxylateQuinoline structureContains a nitro group instead of fluorine

    This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific substituents in enhancing antimicrobial efficacy.

    Synthesis Methods

    The synthesis of MF-DQ has been explored through various chemical reactions. Common methods include:

    • Condensation Reactions : Utilizing starting materials such as methyl malonate and isothiocyanates.
    • Alkylation Techniques : Methylation processes have been investigated to enhance regioselectivity in product formation .

    Research Findings

    While direct research on MF-DQ is sparse, several studies on related compounds highlight its potential:

    • Antibacterial Activity : Compounds with similar structures have shown promising results against various bacterial strains with MIC values indicating effective inhibition at low concentrations .
    • In Vivo Studies : Related quinolone derivatives demonstrated significant in vivo antibacterial effects, suggesting that MF-DQ may also possess similar properties when tested in animal models .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for preparing Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how can reaction conditions be optimized?

    • Methodological Answer : The compound is typically synthesized via keto-ester condensation and reductive cyclization. For example, a reflux reaction in methanol with sodium methoxide (NaOMe) and dimethyl oxalate under anhydrous conditions yields the quinoline core . Optimization involves adjusting reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry of reagents. Purification often employs column chromatography (e.g., CH₂Cl₂/MeOH gradients) or crystallization from dichloromethane (DCM) .

    Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

    • Methodological Answer :

    • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the methyl ester group appears as a singlet at δ ~3.95–3.97 ppm in DMSO-d₆, while the quinoline protons resonate between δ 6.5–8.2 ppm .
    • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1620–1760 cm⁻¹ and hydroxyl (O-H) bands at ~2500–3300 cm⁻¹ .
    • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring absence of unreacted intermediates .

    Q. How can researchers evaluate the antibacterial activity of this compound and its derivatives?

    • Methodological Answer :

    • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with piperazinium groups (e.g., 1,1-dialkylpiperazinium) show dual mechanisms: DNA gyrase inhibition (fluoroquinolone core) and membrane destabilization (quaternary ammonium) .
    • Biofilm disruption assays : Use crystal violet staining to quantify biofilm biomass reduction .

    Q. What is the hypothesized mechanism of action for this compound in antimicrobial contexts?

    • Methodological Answer : The fluoroquinolone core inhibits bacterial DNA gyrase and topoisomerase IV, while the 1,4-dihydroquinoline scaffold enhances membrane permeability. Synergistic effects are observed in hybrid derivatives with quaternary ammonium moieties, which disrupt phospholipid bilayers .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding patterns?

    • Methodological Answer :

    • Single-crystal X-ray diffraction : Determine precise bond lengths and angles. Software like Mercury (CCDC) visualizes packing motifs and hydrogen-bond networks (e.g., R₂²(8) motifs) .
    • Graph-set analysis : Classify intermolecular interactions (e.g., N-H···O, C-H···F) to predict stability and solubility .

    Q. What structure-activity relationship (SAR) insights guide the design of potent derivatives?

    • Methodological Answer :

    • Fluorine positioning : The 6-fluoro substituent enhances DNA-binding affinity, while 7- or 8-fluoro analogs may reduce off-target effects .
    • Ester vs. carboxylate : Methyl/ethyl esters improve lipophilicity for membrane penetration, whereas carboxylates (e.g., hydrolysis products) increase polarity for solubility .
    • Hybrid derivatives : Piperazinium groups at position 3 enhance biofilm penetration, but bulky substituents (e.g., tert-butyl) may sterically hinder target binding .

    Q. How should researchers address contradictions in experimental data, such as unexpected hydrolysis outcomes?

    • Methodological Answer :

    • Case Study : In hydrolysis of ethyl esters (e.g., compound 26 to 27), acidification to pH 1 failed to cleave tert-butyl groups. Resolution involved stepwise optimization: (1) ester hydrolysis with 2 N NaOH at reflux, (2) subsequent acid treatment for tert-butyl removal .
    • Troubleshooting : Validate reaction progress via TLC or LC-MS at intermediate stages to identify side products .

    Q. What advanced analytical strategies improve detection limits in pharmacokinetic studies?

    • Methodological Answer :

    • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor transitions like m/z 278 → 235 for the parent compound .
    • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ esters) to track metabolic pathways via isotope dilution mass spectrometry .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
    Reactant of Route 2
    Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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